Allotetrahydrocortisone

Description

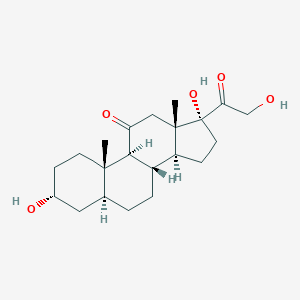

Structure

3D Structure

Properties

IUPAC Name |

(3R,5S,8S,9S,10S,13S,14S,17R)-3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13+,14-,15-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYGWGHVTLUBCEM-TUJFWAKLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878592 | |

| Record name | Allotetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-77-3 | |

| Record name | allo-Tetrahydrocortisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allotetrahydrocortisone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allotetrahydrocortisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,17,21-trihydroxy-5α-pregnane-11,20-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.125 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLOTETRAHYDROCORTISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76SK258VML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Metabolic Transformations of Allotetrahydrocortisone

Precursor Steroids and Initial Bioconversions

The journey to allotetrahydrocortisone begins with the principal glucocorticoids, cortisol and cortisone (B1669442). These closely related steroids are the primary substrates for the metabolic cascade that leads to a variety of urinary metabolites, including this compound. ontosight.aioup.com

Cortisol, the most potent endogenous glucocorticoid, and its less active counterpart, cortisone, are the foundational molecules for the synthesis of their tetrahydro-metabolites. nih.gov The body maintains a dynamic equilibrium between these two steroids, which is a critical control point in glucocorticoid metabolism. nih.govbirmingham.ac.uk This balance ensures that the appropriate amount of active cortisol is available to tissues while facilitating the deactivation and elimination of excess hormone.

The interconversion of cortisol and cortisone is mediated by the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes. nih.govwikipedia.org There are two primary isoforms of this enzyme that play distinct roles in glucocorticoid availability:

11β-HSD1: This enzyme predominantly functions as a reductase, converting inactive cortisone back into active cortisol, a process that amplifies glucocorticoid action within specific tissues like the liver and adipose tissue. cambridge.orgbioscientifica.com

11β-HSD2: In contrast, 11β-HSD2 acts as a dehydrogenase, inactivating cortisol by converting it to cortisone. nih.govbioscientifica.com This is particularly important in tissues that are sensitive to mineralocorticoids, as it prevents cortisol from binding to and activating the mineralocorticoid receptor. wikipedia.org

The coordinated action of these enzymes regulates the local and systemic concentrations of cortisol and cortisone, thereby influencing the substrate pool available for the production of this compound. nih.gov

A-Ring Reduction Mechanisms Leading to this compound

The irreversible inactivation of cortisone and its subsequent elimination from the body is largely dependent on the reduction of its A-ring. This multi-step process ultimately yields this compound and its stereoisomers. unito.itnih.gov

The initial and rate-limiting step in the formation of this compound is the reduction of the double bond between carbons 4 and 5 of the A-ring of cortisone. This reaction is catalyzed by the enzyme 5α-reductase. wikipedia.orgrupahealth.com This enzymatic step is crucial as it commits the cortisone molecule to the metabolic pathway that results in the "allo" series of metabolites. rupahealth.com

The reduction of the A-ring can proceed via two distinct stereochemical pathways, each producing a different set of diastereoisomers: nih.gov

5α-Reductase Pathway: This pathway results in the addition of a hydrogen atom to the α-face of the steroid molecule at the 5th carbon position. This creates a planar A/B ring junction, characteristic of the "allo" form. portlandpress.comnih.gov When 5α-reductase acts on cortisone, it produces 5α-dihydrocortisone.

5β-Reductase Pathway: Alternatively, the enzyme 5β-reductase (AKR1D1) can reduce the same double bond but adds a hydrogen atom to the β-face. portlandpress.comresearchgate.net This results in a bent A/B ring junction and the formation of 5β-dihydrocortisone. portlandpress.com

The relative activity of these two enzymes determines the ratio of 5α (allo) to 5β metabolites. nih.gov

Following the initial A-ring reduction, the 3-keto group is then reduced to a hydroxyl group by a 3-oxoreductase, also known as a 3-hydroxysteroid dehydrogenase. unito.itresearchgate.net In the formation of this compound, a 3α-hydroxysteroid dehydrogenase specifically acts on 5α-dihydrocortisone to produce this compound (3α,5α-tetrahydrocortisone). nih.gov A similar reduction of 5β-dihydrocortisone yields tetrahydrocortisone (B135524). nih.gov

Phase II Metabolic Conjugation Pathways

Following its formation, this compound undergoes Phase II metabolic conjugation. These reactions involve the attachment of endogenous molecules to the steroid, a process that significantly increases its water solubility, thereby facilitating its excretion from the body, primarily via urine. The principal conjugation pathways for this compound are glucuronidation and sulfation.

Glucuronidation of this compound

Glucuronidation is a major pathway for the metabolic clearance of this compound. This process involves the covalent addition of a glucuronic acid moiety, derived from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the this compound molecule.

The enzymatic reaction is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). These enzymes are primarily located in the endoplasmic reticulum of liver cells, the main site of steroid metabolism, but are also present in other tissues. The 3α-hydroxyl group on the A-ring of this compound is a primary and chemically favorable site for glucuronic acid conjugation. researcher.life Studies have shown that a high percentage of A-ring reduced metabolites of cortisol and cortisone, including this compound, are excreted as glucuronide conjugates. researcher.liferesearchgate.net

The resulting product, this compound-3-glucuronide, is a highly water-soluble compound that can be efficiently eliminated from the body in urine. The synthesis of this compound glucuronides at both the 3- and 21-positions has been chemically achieved for use as reference standards in clinical and research settings, confirming these positions as viable sites for conjugation. researchgate.netresearchgate.net

Table 1: Key Enzymes and Products in this compound Glucuronidation

| Component | Description |

| Substrate | This compound |

| Co-substrate | Uridine diphosphate glucuronic acid (UDPGA) |

| Enzyme Family | UDP-glucuronosyltransferases (UGTs) |

| Primary Conjugation Site | 3α-hydroxyl group |

| Primary Product | This compound-3-glucuronide |

| Metabolic Outcome | Increased water solubility for urinary excretion |

Sulfation of this compound

Sulfation represents another critical Phase II conjugation pathway for this compound. This reaction involves the transfer of a sulfonate group (SO₃⁻) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a hydroxyl group on the steroid. This process is catalyzed by a family of cytosolic enzymes called sulfotransferases (SULTs). nih.govnih.gov

Like glucuronidation, sulfation increases the polarity and water solubility of this compound, preparing it for renal excretion. The potential sites for sulfation on the this compound molecule are the hydroxyl groups at the C-3 and C-21 positions. researchgate.net While direct evidence pinpointing specific SULT isoenzymes responsible for this compound sulfation is an area of ongoing research, studies involving broad metabolic profiling provide important clues. For instance, investigations into the effects of certain drugs and disease states on steroid metabolism have noted concurrent changes in both this compound levels and the expression of specific sulfotransferases, such as SULT1A1 and SULT2A1. researcher.liferesearchgate.netresearchgate.netacs.org These findings suggest a potential role for these enzymes in the sulfation of this compound and its related metabolites.

The general process of steroid sulfation is crucial for regulating the biological activity and bioavailability of hormones. While typically a detoxification pathway, the biological impact of sulfation can depend on the specific site of conjugation on the molecule. nih.gov

Table 2: Overview of this compound Sulfation

| Component | Description |

| Substrate | This compound |

| Co-substrate | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) |

| Enzyme Family | Sulfotransferases (SULTs), with potential involvement of SULT1A1 and SULT2A1 |

| Potential Conjugation Sites | 3α-hydroxyl group, 21-hydroxyl group |

| Potential Products | This compound-3-sulfate, this compound-21-sulfate |

| Metabolic Outcome | Enhanced water solubility for elimination |

Enzymatic Regulation and Molecular Mechanisms Governing Allotetrahydrocortisone Metabolism

Regulatory Aspects of 5α-Reductase Activity

5α-reductase is a critical enzyme that catalyzes the conversion of cortisol to 5α-dihydrocortisol, a direct precursor to allotetrahydrocortisone. meridianvalleylab.com This enzyme exists in different isoforms, with 5α-reductase type 1 (SRD5A1) and type 2 (SRD5A2) being the most well-characterized. researchgate.netcancer-genetics.org The activity of these isoforms is a key determinant in the metabolic pathway leading to this compound.

Factors Modulating 5α-Reduction Rates

The rate of 5α-reduction is influenced by a variety of physiological and pathological factors. In conditions such as polycystic ovary syndrome (PCOS), there is evidence of increased 5α-reductase activity, which may be confounded by obesity. nih.gov Obesity itself is associated with an increased urinary excretion of 5α-reduced cortisol metabolites. nih.gov Hormonal fluctuations also play a significant role. For instance, dehydroepiandrosterone (B1670201) (DHEA) has been shown to up-regulate 5α-reductase activity, while progesterone (B1679170) has an inhibitory effect. meridianvalleylab.com Furthermore, insulin (B600854) has been suggested to stimulate 5α-reductase activity, which could explain the elevated levels of 5α-reduced androgens in hyperinsulinemic conditions. wikipedia.org

| Factor | Effect on 5α-Reductase Activity | Associated Conditions |

| Obesity | Increased | Metabolic Syndrome ahajournals.org |

| Polycystic Ovary Syndrome (PCOS) | Increased | Hirsutism, Hyperandrogenism meridianvalleylab.comnih.gov |

| Insulin | Stimulatory | Hyperinsulinemia, Insulin Resistance wikipedia.org |

| Dehydroepiandrosterone (DHEA) | Upregulatory | Adrenal Hyperandrogenism meridianvalleylab.com |

| Progesterone | Inhibitory | Luteal Phase of Menstrual Cycle meridianvalleylab.com |

| Natural Inhibitors (e.g., Saw Palmetto, Zinc) | Inhibitory | Benign Prostatic Hyperplasia meridianvalleylab.com |

Genetic and Epigenetic Influences on 5α-Reductase Expression and Function

The expression and function of 5α-reductase are subject to genetic and epigenetic regulation. The genes encoding the different isoforms, SRD5A1, SRD5A2, and SRD5A3, can harbor polymorphisms that may alter enzyme activity and contribute to disease susceptibility. researchgate.netnih.gov For example, certain polymorphisms in SRD5A genes have been linked to the prognosis of metastatic prostate cancer. cancer-genetics.org

Epigenetic mechanisms, such as DNA methylation, also play a crucial role. Studies have shown that the expression of SRD5A1 can be influenced by the methylation status of its promoter region. nih.gov For instance, in women who experienced increased energetic demands during childhood, differential methylation of the SRD5A1 gene has been associated with altered reproductive function. nih.gov This suggests that environmental factors can lead to epigenetic modifications that have long-lasting effects on 5α-reductase activity and, consequently, steroid metabolism.

Interplay with 11β-Hydroxysteroid Dehydrogenase Isoforms

The availability of cortisol as a substrate for 5α-reductase is tightly controlled by the activity of 11β-hydroxysteroid dehydrogenase (11β-HSD) isoforms. These enzymes regulate the interconversion of active cortisol and inactive cortisone (B1669442), a process often referred to as the "cortisol-cortisone shuttle". researchgate.netnih.gov

Impact of 11β-HSD1 on the Cortisol/Cortisone Metabolic Pool

11β-HSD type 1 (11β-HSD1) predominantly functions as a reductase, converting cortisone back to active cortisol. cambridge.orgahajournals.org This enzyme is highly expressed in key metabolic tissues such as the liver and adipose tissue. mdpi.comresearchgate.net By regenerating cortisol at a local level, 11β-HSD1 can amplify glucocorticoid action within specific tissues. cambridge.org An increase in 11β-HSD1 activity can therefore increase the intracellular pool of cortisol available for further metabolism, including the pathway leading to this compound. In obesity and metabolic syndrome, increased 11β-HSD1 activity in adipose tissue has been observed. cambridge.orgendocrine-abstracts.org

| Enzyme | Primary Function | Key Tissues | Impact on Cortisol Pool for this compound Synthesis |

| 11β-HSD1 | Cortisone to Cortisol (Reductase) | Liver, Adipose Tissue, CNS ahajournals.orgmdpi.com | Increases local cortisol availability cambridge.org |

| 11β-HSD2 | Cortisol to Cortisone (Dehydrogenase) | Kidney, Colon, Salivary Glands, Placenta mdpi.comoup.com | Decreases cortisol availability for 5α-reduction wikipedia.org |

Contributions of Other Metabolic Enzymes

Role of 3α/β-Hydroxysteroid Dehydrogenase

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of enzymes that play a critical role in the synthesis and inactivation of steroid hormones by catalyzing the oxidation and reduction of hydroxyl and keto groups, respectively. nih.gov In the context of this compound metabolism, 3α-hydroxysteroid dehydrogenase (3α-HSD) is the key enzyme responsible for the final step in its synthesis.

Specifically, after the conversion of cortisone to 5α-dihydrocortisone by 5α-reductase, 3α-HSD acts on the 3-keto group of 5α-dihydrocortisone, reducing it to a 3α-hydroxyl group. This enzymatic action results in the formation of this compound. unito.itoncohemakey.com Various isoforms of 3α-HSD exist, with differing tissue distribution and substrate specificities. The aldo-keto reductase (AKR) superfamily, particularly isoforms like AKR1C1, AKR1C2, and AKR1C4, are known to possess 3α-HSD activity and are involved in the metabolism of various steroids. nih.gov For instance, AKR1C2 and AKR1C4 are major enzymes that reduce cortisol at the 3-keto group. oncohemakey.com

Kinetic studies of 3α-HSD from Pseudomonas testosteroni have demonstrated that the enzyme's activity is significantly influenced by the structure of the steroid substrate. The presence of an 11-oxo group, as found in tetrahydrocortisone (B135524), can considerably reduce the reaction velocity compared to other steroids. nih.gov This suggests that the specific stereochemistry and functional groups of the cortisol metabolites play a crucial role in their interaction with and transformation by 3α-HSD. While 3β-hydroxysteroid dehydrogenase (3β-HSD) is essential in the upstream synthesis of cortisol from pregnenolone, it is the reductive activity of 3α-HSD that is paramount in the formation of this compound. nih.govnih.gov

Involvement of C20 Reductase and CYP3A4

While not directly involved in the primary synthesis pathway of this compound, C20 reductase and Cytochrome P450 3A4 (CYP3A4) are significant enzymes in the broader metabolic network of cortisol and its metabolites, including this compound.

C20 Reductase , also known as 20-hydroxysteroid dehydrogenase, is responsible for the reduction of the C20 ketone group on the steroid side chain. This action leads to the formation of cortols and cortolones from tetrahydrocortisols and tetrahydrocortisones, respectively. oncohemakey.com Therefore, this compound, which possesses a C20 ketone, is a potential substrate for C20 reductase. The action of this enzyme would convert this compound into its corresponding 20-hydroxy metabolite, further contributing to the diversity of urinary steroid metabolites. The enzymes responsible for this reduction, such as AKR1C1 and AKR1C3, are important 20-ketosteroid reductases. drugbank.comnih.gov

CYP3A4 is a major phase I drug-metabolizing enzyme, highly expressed in the liver and small intestine, and is responsible for the metabolism of a vast number of xenobiotics and endogenous compounds, including steroids. nih.govunc.edu In cortisol metabolism, the primary role of CYP3A4 is the 6β-hydroxylation of cortisol to form 6β-hydroxycortisol. oncohemakey.com While the direct action of CYP3A4 on this compound has not been extensively detailed, it is plausible that this enzyme can hydroxylate this compound at various positions, similar to its action on cortisol. This would lead to the formation of more polar metabolites, facilitating their eventual excretion. The activity of CYP3A4 can be induced by glucocorticoids, creating a feedback loop that enhances their own metabolism. nih.gov

The interplay of these enzymes—5α-reductase, 3α-HSD, C20 reductase, and CYP3A4—creates a complex metabolic network that tightly regulates the levels and activities of cortisol and its various metabolites. The balance of these enzymatic activities is crucial for maintaining metabolic homeostasis and can be indicative of various physiological and pathological states.

Interactive Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Gene Family | Function in this compound Metabolism | Substrate | Product |

| 5α-Reductase | SRD5A | Catalyzes the initial A-ring reduction of cortisone. | Cortisone | 5α-Dihydrocortisone |

| 3α-Hydroxysteroid Dehydrogenase | AKR1C | Catalyzes the final reduction step to form this compound. | 5α-Dihydrocortisone | This compound |

| C20 Reductase | AKR1C | Potential further metabolism of this compound. | This compound | 20-hydroxy-allotetrahydrocortisone |

| Cytochrome P450 3A4 | CYP3A4 | Potential hydroxylation of this compound for detoxification. | This compound | Hydroxylated this compound metabolites |

Advanced Analytical Methodologies for the Quantification and Characterization of Allotetrahydrocortisone

High-Resolution Chromatographic Separations

Chromatography is the cornerstone of steroid analysis, providing the necessary separation of individual compounds from a mixture before detection. The choice between liquid and gas chromatography depends on the specific requirements of the analysis, including the volatility of the analytes and the desired throughput.

Gas Chromatography (GC) for Steroid Profiling

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is considered a gold standard for comprehensive urinary steroid profiling. nih.govmdpi.com It provides excellent chromatographic resolution, enabling the separation of complex mixtures of steroid isomers. tohoku.ac.jp

However, the analysis of steroids like allotetrahydrocortisone by GC requires several sample preparation steps because they are not naturally volatile. nih.gov These steps typically include:

Enzymatic Hydrolysis: To cleave glucuronide or sulfate (B86663) conjugates from the steroid molecules.

Derivatization: To increase the volatility and thermal stability of the steroids. This often involves creating derivatives such as trimethylsilyl (B98337) (TMS) ethers. nih.govgla.ac.uk

Despite the more complex sample preparation, GC-MS is a powerful tool for obtaining a detailed "bird's-eye view" of the steroid landscape, which is invaluable for diagnosing and monitoring inborn errors of steroid metabolism. nih.govtohoku.ac.jp The ratio of this compound and its isomer to other metabolites, such as pregnanetriolone (B146670), can serve as a key diagnostic marker. nih.gov

Table 2: General Workflow for GC-MS Steroid Profiling

| Step | Description | Purpose | Source |

|---|---|---|---|

| 1. Hydrolysis | Enzymatic treatment (e.g., with β-glucuronidase) of urine sample. | To analyze total steroid concentration by cleaving conjugated forms. | nih.gov |

| 2. Extraction | Solid-phase or liquid-liquid extraction to isolate steroids. | To purify and concentrate analytes from the biological matrix. | mdpi.com |

| 3. Derivatization | Chemical reaction to form volatile derivatives (e.g., TMS ethers). | To make steroids suitable for gas-phase analysis and improve chromatographic behavior. | nih.govgla.ac.uk |

| 4. GC-MS Analysis | Injection into the GC-MS system for separation and detection. | To achieve high-resolution separation and specific quantification. | mdpi.comtohoku.ac.jp |

Mass Spectrometric Detection Strategies

Mass spectrometry (MS) is the preferred detection method for steroid analysis due to its exceptional selectivity and sensitivity, allowing for accurate measurements even at low physiological concentrations. researchgate.net

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

Electrospray Ionization (ESI) is a soft ionization technique that is commonly coupled with liquid chromatography to analyze thermally labile and non-volatile molecules like steroids. When combined with tandem mass spectrometry (MS/MS), it becomes a highly powerful tool for quantitative analysis. researchgate.net The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte. researchgate.netmdpi.com

For this compound and other corticosteroids, ESI can be operated in either positive or negative ion mode. researchgate.netconsensus.app The choice of polarity can depend on the specific steroid and the desired sensitivity. To enhance the ionization efficiency and thus the sensitivity of the assay, several strategies have been developed:

Chemical Derivatization: Converting steroids into derivatives can significantly boost the ESI signal. For instance, creating picolinyl derivatives of steroids has been shown to increase the ESI response in positive ion mode by 15 to 80 times compared to their underivatized forms. nih.gov

Mobile Phase Additives: The use of additives in the mobile phase or post-column infusion can enhance ion formation. Post-column infusion of ammonium (B1175870) fluoride (B91410) has been reported to improve the ionization of certain steroids, particularly in negative ion mode. medrxiv.org

These advanced MS strategies enable the development of highly sensitive and specific methods for quantifying this compound, with limits of quantification often reaching sub-nanogram per milliliter levels. nih.govconsensus.appnih.gov

Multiple Reaction Monitoring (MRM) and MSn Experiments for Enhanced Specificity

The quantification of this compound and other steroid metabolites in complex biological matrices presents a significant analytical challenge due to the presence of structurally similar isomers and isobars. To overcome these challenges, tandem mass spectrometry (MS/MS) techniques, particularly Multiple Reaction Monitoring (MRM) and multi-stage fragmentation (MSn) experiments, are employed to provide a high degree of specificity and sensitivity. nih.govproteomics.com.au

In the MRM technique, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then a specific product ion is monitored in the third quadrupole. proteomics.com.au This double mass filtering significantly reduces background noise and enhances selectivity. For corticosteroid analysis, including this compound, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in MRM mode is a frequently used method. nih.govresearchgate.net While positive electrospray ionization (ESI) is common, studies have shown that ESI in negative ion mode can offer greater sensitivity for glucocorticoids. nih.gov

MSn experiments, often performed using ion trap mass spectrometers, provide an additional layer of specificity. nih.govconsensus.app In these experiments, a precursor ion is selected and fragmented (MS2), and then a resulting fragment ion is further isolated and fragmented (MS3), and so on. This process is particularly useful when MS2 spectra lack specificity due to common fragmentation pathways among steroid isomers. For instance, a liquid chromatography-MSn (LC-MSn) method was developed for the simultaneous determination of 15 cortisol metabolites, including this compound, using a linear ion trap in negative ESI mode. nih.govunimore.it Due to the limited number of product ions in the MS2 spectra of some steroids, MS3 analysis was chosen as the optimal balance between specificity and sensitivity, enabling the achievement of low limits of detection. nih.gov

The selection of appropriate precursor and product ions is crucial for the development of a robust MRM or MSn method. A study on the quantification of cortisol and its metabolites in human urine by LC-MSn provides an example of the fragmentation patterns that can be utilized for specific detection. nih.govconsensus.app

Table 1: Example of Mass Spectrometric Parameters for Cortisol Metabolite Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 365.2 | 335.2 | 15 |

| Tetrahydrocortisone (B135524) | 365.2 | 335.2 | 15 |

| Allotetrahydrocortisol (B135583) | 367.2 | 305.2 | 20 |

| Tetrahydrocortisol (B1682764) | 367.2 | 305.2 | 20 |

| Cortisone (B1669442) | 361.2 | 331.2 | 12 |

| Cortisol | 363.2 | 333.2 | 12 |

Note: This table is illustrative and specific parameters may vary between instruments and laboratories.

Application of Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) in Global Metabolomics

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has become a powerful tool in untargeted and targeted metabolomics due to its high mass resolution, mass accuracy, and sensitivity. labcompare.combruker.comnih.gov This technology combines a quadrupole mass analyzer with a time-of-flight mass analyzer, offering significant advantages for the comprehensive analysis of complex biological samples where this compound might be one of many hundreds or thousands of metabolites. nih.govnih.gov

The primary advantage of QTOF-MS in metabolomics is its ability to perform high-resolution accurate mass measurements on both precursor and product ions. labcompare.combruker.com This allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. In the context of global metabolomics, where the goal is to measure as many metabolites as possible, QTOF-MS can detect and quantify a wide range of compounds, including this compound, in a single analytical run. nih.gov

When coupled with liquid chromatography (LC), LC-QTOF-MS provides a robust platform for separating complex mixtures of metabolites prior to their detection. nih.govscripps.edu The data generated can be used for untargeted profiling, where differences in the metabolome between different biological states are investigated. nih.gov For example, QTOF-MS can be used in studies exploring the metabolic footprint of diseases affecting adrenal steroid synthesis, where altered levels of this compound and other corticosteroids could serve as potential biomarkers. nih.gov

Furthermore, the MS/MS capabilities of QTOF instruments allow for the structural elucidation of metabolites. nih.gov By performing collision-induced dissociation (CID) on a selected precursor ion, a fragmentation spectrum is generated. This spectrum, which is a fingerprint of the molecule, can be compared to databases or to the spectrum of an authentic standard to confirm the identity of the metabolite. nih.govscripps.edu The high mass accuracy of both the precursor and fragment ions significantly increases the confidence in metabolite identification. labcompare.com

Sample Preparation and Derivatization Techniques in Research

The accurate quantification of this compound from biological matrices such as urine and plasma requires meticulous sample preparation to remove interfering substances and to concentrate the analyte of interest. labmanager.comwaters.com

Enzymatic Hydrolysis of Conjugated Steroids (e.g., using β-glucuronidase)

In the body, steroids and their metabolites, including this compound, are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine. sigmaaldrich.com To measure the total amount of a steroid, these conjugated forms must first be cleaved through a process called hydrolysis. Enzymatic hydrolysis using β-glucuronidase is a common and effective method for this purpose. sigmaaldrich.comnih.gov

The source of the β-glucuronidase can influence the efficiency of the hydrolysis. Preparations from various sources, including Helix pomatia (a type of snail), Ampullaria (apple snail), and Escherichia coli, are commercially available. sigmaaldrich.comnih.govnih.gov Research has shown that the optimal conditions for hydrolysis, such as enzyme concentration, temperature, and incubation time, can vary depending on the specific steroid conjugate. nih.gov For instance, the allotetrahydrocortisol conjugate has been found to be more difficult to hydrolyze with the enzyme from Helix pomatia compared to other cortisol metabolites, requiring higher enzyme concentrations and longer incubation times. nih.gov

To achieve more complete cleavage of a range of urinary corticosteroid conjugates, a combination of enzymes from different sources, such as Helix pomatia and Ampullaria, at an elevated temperature (e.g., 55°C) can be advantageous. nih.gov The efficiency of hydrolysis can be critical, especially in studies where accurate quantification of metabolites is necessary to assess enzyme activities, such as that of 11β-hydroxysteroid dehydrogenase. researchgate.net

Liquid-Liquid Extraction and Solid-Phase Extraction Procedures

Following hydrolysis, extraction techniques are used to isolate the unconjugated steroids from the complex biological matrix. labmanager.comwaters.comaurorabiomed.com The two most common methods are liquid-liquid extraction (LLE) and solid-phase extraction (SPE). labmanager.comwaters.comaurorabiomed.com

Liquid-Liquid Extraction (LLE) is a traditional method that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. aurorabiomed.comaurorabiomed.com For the extraction of corticosteroids like this compound, organic solvents such as dichloromethane (B109758) are often used. researchgate.netjci.org The pH of the aqueous phase can be adjusted to optimize the extraction efficiency. researchgate.net While LLE is a straightforward technique, it can sometimes be labor-intensive and may lead to the formation of emulsions, which can complicate the separation of the two phases. aurorabiomed.comaurorabiomed.com

Solid-Phase Extraction (SPE) is a more modern and often more efficient technique that uses a solid sorbent material, usually packed in a cartridge, to selectively retain the analytes of interest. labmanager.comwaters.com The sample is loaded onto the conditioned sorbent, interfering substances are washed away, and the purified analytes are then eluted with a suitable solvent. labmanager.comaurorabiomed.com For corticosteroids, reversed-phase SPE with sorbents like C18 is commonly employed. researchgate.net SPE offers several advantages over LLE, including higher selectivity, better reproducibility, reduced solvent consumption, and the potential for automation. labmanager.comwaters.com In some protocols, a combination of LLE and SPE is used to achieve a higher degree of sample cleanup. researchgate.netfrontiersin.org

Derivatization Methods for Enhanced Detection (e.g., 9-anthroyl nitrile derivatization)

For analytical methods that are not inherently as sensitive as mass spectrometry, such as High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD), a derivatization step is often necessary to enhance the detection of corticosteroids. Derivatization involves chemically modifying the analyte to introduce a fluorescent or UV-absorbing tag.

A notable derivatization agent used for glucocorticoids, including this compound metabolites, is 9-anthroyl nitrile (9-AN). researchgate.netresearchgate.net This reagent reacts with the hydroxyl groups of the steroids to form highly fluorescent esters. researchgate.net An HPLC-FLD method has been described for the determination of cortisol, cortisone, and their tetrahydro- and allo-tetrahydro-metabolites in plasma and urine using 9-AN derivatization. researchgate.netresearchgate.net The process typically involves extracting the steroids, performing the derivatization reaction, and then purifying the derivatives using SPE before chromatographic analysis. researchgate.netresearchgate.net The derivatization yield can be optimized by adjusting reaction conditions, such as the type and concentration of organic bases used as catalysts. researchgate.net

Method Validation and Performance Metrics in Academic Research

The validation of any analytical method is crucial to ensure that the results are reliable, reproducible, and fit for the intended purpose. ich.orgnih.gov In academic research involving the quantification of this compound, method validation is performed according to established guidelines. The key performance metrics that are typically evaluated include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as isomers or other metabolites. nih.gov

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. ich.orgresearchgate.net This is typically assessed by analyzing a series of calibration standards and evaluating the coefficient of determination (R²) of the resulting calibration curve. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.govich.org

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV%) and is determined at different levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.govich.org

Accuracy: The closeness of the mean test results to the true value. It is often assessed by analyzing samples with known concentrations of the analyte (spiked samples) and is reported as the percent recovery or bias. nih.govich.org

Recovery: The efficiency of the extraction procedure, determined by comparing the amount of analyte in the final extract to the initial amount in the sample. researchgate.net

Matrix Effect: The effect of co-eluting, interfering substances from the sample matrix on the ionization of the analyte in the mass spectrometer source. unito.it It can cause ion suppression or enhancement and is an important parameter to evaluate in LC-MS methods. unito.it

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ich.org

Table 2: Example of Method Validation Data for the Quantification of Cortisol Metabolites by LC-MSn

| Parameter | This compound | Tetrahydrocortisone | Allotetrahydrocortisol | Tetrahydrocortisol |

| Linearity (R²) | >0.995 | >0.995 | >0.995 | >0.995 |

| LOD (ng/mL) | 0.01 | 0.01 | 0.01 | 0.01 |

| LOQ (ng/mL) | 0.05 | 0.05 | 0.05 | 0.05 |

| Intra-day Precision (CV%) | 1.4 - 9.2 | 1.4 - 9.2 | 1.4 - 9.2 | 1.4 - 9.2 |

| Inter-day Precision (CV%) | 3.6 - 10.4 | 3.6 - 10.4 | 3.6 - 10.4 | 3.6 - 10.4 |

| Accuracy (% Bias) | 95 - 110 | 95 - 110 | 95 - 110 | 95 - 110 |

| Extraction Recovery (%) | 65 - 95 | 65 - 95 | 65 - 95 | 65 - 95 |

Source: Adapted from Gamberini et al. (2022). nih.gov The ranges represent the performance across all 15 metabolites studied.

Limits of Detection (LOD) and Quantification (LOQ)

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of a quantitative assay, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, various LC-MS/MS methods have established low detection and quantification limits, enabling its measurement in clinical and research settings.

Several studies have reported the LOD and LOQ for this compound, often as part of a larger panel of steroid metabolites. In one such study developing an LC-MS/MS method for the simultaneous determination of free urinary steroids, the lower limit of detection (LLOD) for this compound was found to be 0.2 ng/mL, with the lower limit of quantification (LLOQ) being 1.0 ng/mL. nih.gov Another comprehensive method for the determination of cortisol and its 15 endogenous metabolites, including this compound, in human urine reported an LOD of 0.01 ng/mL and an LOQ of 0.05 ng/mL for all compounds. nih.gov

A specifically developed HPLC-ESI-MS/MS method for the assessment of tetrahydro-metabolites of cortisol and cortisone in bovine urine demonstrated a limit of quantification (LOQ) of 0.5 ng/mL for this compound. unito.itnih.gov Furthermore, a method for determining the ratio of tetrahydrocortisol and allo-tetrahydrocortisol to tetrahydrocortisone in urine by LC-MS/MS reported a detection limit for the analytes in the range of 0.4-0.8 nmol/L. nih.gov

The following table summarizes the limits of detection and quantification for this compound from various studies:

| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Citation |

| LC-MS/MS | Human Urine | 0.2 ng/mL | 1.0 ng/mL | nih.gov |

| LC-MSn | Human Urine | 0.01 ng/mL | 0.05 ng/mL | nih.gov |

| HPLC-ESI-MS/MS | Bovine Urine | - | 0.5 ng/mL | unito.itnih.gov |

| LC-MS/MS | Human Urine | 0.4-0.8 nmol/L | - | nih.gov |

Evaluation of Precision, Accuracy, and Recovery

Method validation for the quantification of this compound requires a thorough evaluation of precision, accuracy, and recovery to ensure the reliability of the results.

Precision is typically expressed as the coefficient of variation (CV) and is assessed at different concentrations within a single analytical run (intra-day precision) and across different days (inter-day precision).

Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration.

Recovery is the measure of the efficiency of the extraction process, indicating the percentage of the analyte that is successfully recovered from the biological matrix during sample preparation.

A validated LC-MS/MS method for the simultaneous determination of free urinary steroids reported an intra-day and inter-day precision of less than 10% CV and an accuracy between 85% and 105% for this compound. nih.gov The recovery for all analytes in this study was greater than 89%. nih.govnih.gov Another study focusing on cortisol and its metabolites in human urine demonstrated intra-day precision with a CV ranging from 1.4% to 9.2% and inter-day precision with a CV of 3.6% to 10.4%. nih.gov The accuracy in this study was between 95% and 110%, with an extraction recovery of 65% to 95%. nih.gov

In a study on bovine urine, the HPLC-ESI-MS/MS method showed recoveries in the range of 75% to 114%. unito.itnih.gov Furthermore, an LC-MS/MS method for the determination of free tetrahydrocortisol and tetrahydrocortisone ratio in urine reported a mean recovery for the three analytes, including allo-tetrahydrocortisol, ranging from 88% to 95%. nih.gov

The table below provides a summary of the precision, accuracy, and recovery data for this compound from different analytical methods.

| Analytical Method | Matrix | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) | Recovery (%) | Citation |

| LC-MS/MS | Human Urine | <10 | <10 | 85-105 | >89 | nih.govnih.gov |

| LC-MSn | Human Urine | 1.4-9.2 | 3.6-10.4 | 95-110 | 65-95 | nih.gov |

| HPLC-ESI-MS/MS | Bovine Urine | - | - | - | 75-114 | unito.itnih.gov |

| LC-MS/MS | Human Urine | - | 7.0-10 | - | 88-95 | nih.gov |

Assessment of Matrix Effects in Biological Samples

Biological samples such as urine and plasma are complex mixtures containing numerous endogenous and exogenous compounds that can interfere with the analysis of the target analyte. This phenomenon, known as the matrix effect, can lead to the suppression or enhancement of the analyte signal during LC-MS/MS analysis, thereby affecting the accuracy and precision of the quantification. nih.gov

The assessment of matrix effects is a critical step in the validation of bioanalytical methods. unito.it A common strategy to evaluate matrix effects involves comparing the response of an analyte in a post-extraction spiked sample with the response of the analyte in a neat solution at the same concentration.

Several studies on the analysis of this compound have addressed the issue of matrix effects. For instance, a study developing an HPLC-ESI-MS/MS method for the assessment of tetrahydro-metabolites in bovine urine reported that matrix effects were minimal. unito.itnih.gov This was achieved through a combination of effective sample preparation, including hydrolysis and solid-phase extraction (SPE), and the optimization of chromatographic conditions to separate the analytes from interfering components. unito.it

Another comprehensive study on cortisol and its metabolites in human urine also reported the absence of matrix effects for all molecules analyzed, including this compound. nih.gov The use of a robust sample preparation protocol and a highly selective mass spectrometric detection method likely contributed to this outcome.

In contrast, some methods have noted the presence of matrix effects that required mitigation strategies. For example, one study emphasized the need for accurate optimization of the HPLC separation to overcome the severe influence of the urine matrix on the ionization efficiency. researchgate.net The complexity of the urine matrix, which is rich in steroidic compounds, can lead to common fragment ions for different components, necessitating high-resolution chromatographic separation. researchgate.net The use of stable isotope-labeled internal standards is another crucial strategy to compensate for matrix effects, as they co-elute with the analyte and experience similar ionization suppression or enhancement.

Molecular and Cellular Mechanisms of Allotetrahydrocortisone Action Preclinical and in Vitro Perspectives

Interactions with Neurotransmitter Systems

The most extensively studied molecular actions of allotetrahydrocortisone are centered on its ability to modulate the function of the major inhibitory neurotransmitter system in the brain, the gamma-aminobutyric acid (GABA) system. Unlike its parent compound, cortisol, which primarily acts through intracellular glucocorticoid receptors to regulate gene expression, this compound exerts rapid modulatory effects at the neuronal cell membrane.

Impact on GABA-Mediated Chloride Ion Uptake in Neural Preparations (e.g., Rat Cortical Microsacs)

The modulatory effect of this compound on the GABA-A receptor has been demonstrated directly by examining its impact on GABA-mediated chloride ion flux in laboratory preparations. A key study utilizing rat cortical microsacs—vesicles derived from brain tissue that contain functional GABA-A receptors—provided direct evidence for the inhibitory action of this compound.

In these experiments, this compound was shown to reduce the uptake of chloride ions mediated by GABA. researchgate.netnih.gov This reduction in chloride influx effectively dampens the inhibitory signal that would normally be produced by GABA binding to its receptor, leading to a state of decreased inhibition or disinhibition.

| Compound | Concentration | Effect on GABA-Mediated Cl⁻ Uptake | Finding Source |

|---|---|---|---|

| This compound | Not Specified in Abstract | Reduction | nih.gov |

| Tetrahydrocortisone (B135524) | Not Specified in Abstract | Reduction | nih.gov |

| Allotetrahydrocortisol (B135583) | Not Specified in Abstract | Reduction | nih.gov |

| Tetrahydrocortisol (B1682764) | Not Specified in Abstract | Reduction | nih.gov |

Cooperative and Antagonistic Interactions with Other Neurosteroids (e.g., Allopregnanolone)

The neurosteroid environment of the brain is complex, with multiple active metabolites present simultaneously. Research has shown that this compound does not act in isolation but can have interactive effects with other neurosteroids. Studies in rat cortical microsacs have revealed a complex interplay with the potent positive GABA-A modulator, allopregnanolone (B1667786). nih.gov

Interestingly, the reduction in GABA-mediated chloride ion uptake caused by this compound was not observed when allopregnanolone was also present. nih.gov This suggests that allopregnanolone may counteract or override the inhibitory effects of this compound at the GABA-A receptor. In contrast, the related metabolite allotetrahydrocortisol was found to enhance the potentiating effect of allopregnanolone, an interaction that was blocked by the antagonist isoallopregnanolone. nih.gov These findings highlight the nuanced and often opposing interactions that can occur between different stress-related steroids at the GABA-A receptor complex.

Putative Interactions with Other Intracellular Receptor Systems

While the primary rapid, non-genomic actions of this compound are focused on the GABA-A receptor, its structural similarity to cortisol raises the possibility of interactions with classical intracellular steroid receptors. Traditionally, the 5α-reduction of glucocorticoids to form dihydro- and tetrahydro-metabolites was considered a pathway of irreversible inactivation. nih.gov However, emerging evidence challenges this view.

Studies have demonstrated that 5α-reduced metabolites of corticosterone (B1669441) (the primary glucocorticoid in rodents), such as 5α-tetrahydrocorticosterone, can bind to and activate the glucocorticoid receptor (GR). nih.govbioscientifica.com In experiments using hepatocytes and transfected HeLa cells, 5α-tetrahydrocorticosterone was effective at displacing dexamethasone (B1670325) from the GR and was capable of inducing the expression of glucocorticoid-regulated genes. nih.gov The activity was comparable to that of the parent steroid, corticosterone, and was blocked by the GR antagonist RU486. nih.gov Given that this compound is a 5α-reduced metabolite of cortisone (B1669442), it is plausible that it or its related metabolites could retain some affinity for the glucocorticoid receptor, potentially acting as weak agonists or even antagonists. This suggests that the biological activity of these metabolites may extend beyond the GABA system to include direct, albeit potentially weak, genomic effects through intracellular receptors.

Indirect Contributions to Steroid Hormone Receptor Activity through Metabolic Influences

Beyond any direct receptor interactions, this compound plays a significant role in indirectly modulating steroid hormone receptor activity by influencing the metabolic fate of its parent hormone, cortisol. The availability of cortisol to bind to and activate glucocorticoid (GR) and mineralocorticoid (MR) receptors is tightly regulated at a pre-receptor level by the activity of specific enzymes. researchgate.netmdpi.com

Research Applications and Future Theoretical Directions in Allotetrahydrocortisone Studies

Allotetrahydrocortisone as a Biochemical Biomarker for Enzyme Activity

The measurement of this compound and related steroid metabolites in urine provides a non-invasive window into the activity of key enzymes that regulate glucocorticoid metabolism. These ratios are crucial for understanding both physiological states and the impact of pharmacological interventions.

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is responsible for regenerating active cortisol from inactive cortisone (B1669442), thereby amplifying glucocorticoid action in tissues like the liver and adipose tissue. nih.govresearchgate.net The activity of this enzyme can be assessed by measuring the urinary ratio of cortisol's primary metabolites to cortisone's main metabolite. researchgate.net Specifically, the ratio of (tetrahydrocortisol + allo-tetrahydrocortisol) to tetrahydrocortisone (B135524), or (THF + aTHF)/THE, is considered a reliable marker of systemic 11β-HSD1 activity. nih.govresearchgate.netresearchgate.net An elevated (THF+5αTHF)/THE ratio has been associated with inflammation and impaired glucose control in patients with chronic kidney disease. researchgate.net Inhibition of 11β-HSD1 by pharmacological agents leads to a detectable decrease in this ratio, making it a valuable biomarker in clinical studies for drugs targeting metabolic diseases. nih.govresearchgate.net

Conversely, 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) inactivates cortisol by converting it to cortisone, which is critical in mineralocorticoid-sensitive tissues like the kidney to prevent illicit activation of the mineralocorticoid receptor by cortisol. udd.clmdpi.comnih.gov A deficiency in 11β-HSD2 activity, as seen in the genetic disorder Apparent Mineralocorticoid Excess (AME), leads to hypertension. udd.clebi.ac.uk The biochemical hallmark of this condition is an increased urinary ratio of cortisol metabolites to cortisone metabolites. ebi.ac.uk

For a comprehensive assessment of 11β-HSD2 function, it is crucial to measure all A-ring-reduced metabolites of both cortisol and cortisone. researchgate.net The metabolism of cortisone produces both tetrahydrocortisone (THE) and this compound (aTHE). researchgate.netresearchgate.net Therefore, simplifying the analysis by omitting aTHE can lead to an inaccurate assessment of enzyme function. researchgate.net The ratio of (THF + aTHF) to (THE + aTHE) provides a more complete picture of 11β-HSD2 activity. researchgate.net In studies of AME, a high serum cortisol/cortisone (F/E) ratio and low cortisone levels were found to be highly effective in identifying individuals with partial 11β-HSD2 deficiency. udd.cl

The conversion of cortisol and cortisone into their respective tetrahydro-metabolites is initiated by 5α-reductase or 5β-reductase. researchgate.netunito.itnih.gov 5α-reductase produces the "allo" form of the metabolites (e.g., allo-tetrahydrocortisol, or aTHF), while 5β-reductase produces the non-"allo" form (e.g., tetrahydrocortisol (B1682764), or THF). rupahealth.com The activity of 5α-reductase can therefore be estimated by calculating the urinary ratio of its product to the product of 5β-reductase, for instance, the aTHF/THF ratio. researchgate.net Altered 5α-reductase activity has been implicated in various conditions, including polycystic ovary syndrome (PCOS). rupahealth.com

Investigations in Preclinical and In Vitro Models

Preclinical and in vitro studies are essential for elucidating the specific roles and metabolic fates of this compound. These models allow for controlled investigation of glucocorticoid pathways in various biological contexts.

Animal models are frequently used to study the effects of exogenous substances on endogenous steroid metabolism. One notable area of research involves the analysis of glucocorticoid metabolites in bovine urine to monitor for the illicit use of growth-promoting steroids. unito.itnih.gov Studies in veal calves have investigated how the administration of synthetic glucocorticoids, such as dexamethasone (B1670325) (DX) and prednisolone (B192156) (PL), affects the urinary profile of endogenous corticosteroids and their metabolites, including this compound (aTHE). nih.gov

Using high-performance liquid chromatography-tandem mass spectrometry (HPLC-ESI-MS/MS), researchers can separate and quantify diastereoisomers like THF/aTHF and THE/aTHE. unito.itnih.gov In one study, long-term administration of dexamethasone and prednisolone to veal calves was shown to significantly interfere with the production of cortisol and cortisone, leading to their depletion and altering the levels of their tetrahydro-metabolites. nih.gov These results demonstrate that profiling these metabolites can serve as a reliable, non-invasive method for assessing the impact of synthetic glucocorticoid administration on the 11β-HSD and 5-reductase pathways. nih.gov

Table 1: Effects of Dexamethasone (DX) and Prednisolone (PL) on Urinary Corticosteroid Metabolites in Veal Calves Data extracted from a study on male Friesian veal calves. Values represent mean concentrations.

| Metabolite | Control Group (n=8) | PL Group (n=6) | DX Group (n=5) |

|---|---|---|---|

| Tetrahydrocortisol (THF) | 12.5 ± 4.8 ppb | Levels decreased gradually | Reduced urinary levels |

| Tetrahydrocortisone (THE) | 10.9 ± 5.5 ppb | Levels decreased gradually | Decreased, then rebounded after withdrawal |

| Cortisol (F) | 11.6 ± 3.3 ppb | Complete depletion | Complete depletion |

| Cortisone (E) | 5.0 ± 2.2 ppb | Complete depletion | Complete depletion |

| Allo-tetrahydrocortisol (aTHF) | Below detection limit | Not reported | Not reported |

| Allo-tetrahydrocortisone (aTHE) | Below detection limit | Not reported | Not reported |

Note: In the cited bovine study, allo-tetrahydrocortisol (aTHF) and allo-tetrahydrocortisone (aTHE) were below the detection limit in the tested samples. researchgate.net

To understand the fundamental mechanisms of glucocorticoid action and metabolism, researchers use simplified in vitro systems. These include isolated enzymes and cultured cells, which allow for the study of specific biochemical reactions and cellular responses without the complexities of a whole organism. frontiersin.org

Isolated enzyme systems are particularly useful for screening potential pharmacological inhibitors. For example, the inhibitory potency of test compounds against 11β-HSD1 and 11β-HSD2 can be evaluated in assays using enzymes expressed in and purified from E. coli or insect cell lysates. nih.gov

Cell culture models are used to explore the effects of glucocorticoids on cellular processes. For instance, studies on primary human renal mesangial cells (HRMC) and glomerular endothelial cells (HRGEC) have shown that these cells express glucocorticoid receptors (GR) and mineralocorticoid receptors (MR) but lack the cortisol-inactivating enzyme 11β-HSD2. plos.org This absence allows cortisol to activate the MR, leading to the expression of pro-fibrotic genes, an effect that is more pronounced under high-glucose conditions. plos.org Furthermore, some research suggests that cortisone metabolites, including this compound and tetrahydrocortisone, may have their own biological activity, such as acting as antagonists of the GABAA receptor. nih.gov These mechanistic studies are crucial for building a complete picture of the roles glucocorticoids and their metabolites play in health and disease. frontiersin.org

Integration of this compound Profiling with Broader Metabolomics Research

The study of this compound is increasingly integrated into the broader field of metabolomics, where its measurement, as part of a larger panel of steroids, provides significant insights into metabolic regulation and disease.

Comprehensive urinary steroid profiling via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a detailed snapshot of the primary biosynthetic and catabolic pathways of steroid hormones. southtees.nhs.uk Within this context, this compound is a quantitatively significant metabolite of cortisol. nih.gov Its analysis, alongside other major cortisol and androgen metabolites, allows for a composite view of steroid metabolism. southtees.nhs.uk

This detailed profiling is crucial for identifying alterations in steroid metabolism resulting from inborn errors of metabolism, such as congenital adrenal hyperplasia (CAH), or the effects of drug treatments. southtees.nhs.ukviapath.co.uk For instance, the ratio of pregnanetriolone (B146670) (a metabolite of 17-hydroxyprogesterone) to major cortisol metabolites like tetrahydrocortisone (THE) and this compound (aTHE) has been used to diagnose certain enzymatic defects with high accuracy. nih.gov By simultaneously measuring a suite of steroid precursors and their downstream metabolites, including this compound, researchers can effectively map out enzymatic blocks and inefficiencies in the steroidogenic cascade. nih.gov This powerful approach provides a dynamic picture of an individual's steroid landscape, moving beyond the static measurement of one or two hormones. nih.gov

The table below illustrates key enzymes and the resulting metabolites measured in comprehensive steroid profiles.

| Precursor Hormone | Key Metabolic Enzymes | Major Urinary Metabolites |

| Cortisol | 5α-reductase, 5β-reductase, 3α-hydroxysteroid dehydrogenase, 11β-hydroxysteroid dehydrogenase | Allotetrahydrocortisol (B135583) (aTHF), Tetrahydrocortisol (THF), This compound (aTHE) , Tetrahydrocortisone (THE) |

| 17-Hydroxyprogesterone | 21-hydroxylase, 11β-hydroxylase | Pregnanetriol (PT), Pregnanetriolone (PTone) |

| Androstenedione | 5α-reductase, 5β-reductase | Androsterone, Etiocholanolone |

This table provides a simplified overview of major steroid metabolic pathways.

This compound levels have been identified as a potential biomarker for the induction of specific metabolic enzymes, particularly those regulated by the pregnane (B1235032) X receptor (PXR). nih.gov PXR is a key nuclear receptor that governs the expression of numerous genes involved in the metabolism and clearance of both foreign substances (xenobiotics) and endogenous molecules. researchgate.net

A study involving the administration of rifampin, a potent PXR activator, to healthy male subjects demonstrated significant changes in their urinary steroid profiles. nih.gov Global metabolomics and targeted steroid profiling revealed that while the levels of several hydroxylated steroids increased, the urinary concentrations of this compound decreased significantly. nih.govacs.org This finding suggests that PXR activation leads to a shift in cortisol metabolism, altering the flux through the pathways that produce this compound. The analysis of these changes allows for the estimation of induction and inhibition of various cytochrome P450 enzymes. nih.gov

The observed decrease in this compound, in concert with changes in other steroids, serves as a urinary biomarker signature for PXR activation. nih.govresearcher.life Such biomarkers are valuable for predicting the extent of PXR-mediated drug-drug interactions and for monitoring the activity of drug-metabolizing enzymes in clinical settings. nih.govresearchgate.net

The following table summarizes the effects of PXR activation by rifampin on selected urinary steroids. nih.gov

| Urinary Steroid | Change Following Rifampin Administration | Implication |

| This compound | Decreased | Potential biomarker for PXR activation |

| β-Cortolone | Decreased | Part of the PXR activation signature |

| Androsterone | Decreased | Part of the PXR activation signature |

| Etiocholanolone | Decreased | Part of the PXR activation signature |

| 16α-OH-Androstenedione | Increased | Part of the PXR activation signature |

| 16α-OH-DHEA | Increased | Part of the PXR activation signature |

This table is based on findings from a study on the effects of the PXR activator rifampin. nih.gov

Theoretical Implications for Steroid Hormone Homeostasis and Regulation

The study of this compound and its metabolic context has significant theoretical implications for understanding steroid hormone homeostasis. Steroid hormones are critical for regulating development, differentiation, and metabolic balance, with their actions mediated by intracellular receptors. nih.gov The body maintains homeostasis through a complex network of synthesis and metabolism, where nuclear receptors play a central role in regulating the enzymes involved. researchgate.net

This compound is an end-product of cortisol inactivation. The balance between active cortisol and its inactive metabolites, such as cortisone, tetrahydrocortisone, and this compound, is a cornerstone of glucocorticoid homeostasis. This balance is crucial for preventing the over-stimulation of the glucocorticoid receptor. The pathways leading to this compound are a key component of the body's mechanism for clearing and excreting cortisol, thus terminating its biological signal.

Therefore, the rate of formation and excretion of this compound is a direct reflection of the activity of cortisol-metabolizing enzymes. Variations in its levels can signify shifts in this delicate homeostatic balance, which may be influenced by genetic factors, disease states, or exposure to xenobiotics that induce metabolic enzymes. au.dk Studying these metabolites provides a window into the regulatory networks that control steroid hormone levels and action, contributing to a deeper theoretical understanding of endocrine function and dysfunction. nih.govfrontiersin.org

Emerging Research Avenues and Methodological Advancements

The field of steroid analysis is continually evolving, with methodological advancements opening new avenues for research into this compound and its role in physiology and disease. For decades, urinary steroid profiling by GC-MS has been a powerful tool for investigating disorders of steroid metabolism. nih.govviapath.co.uk However, the era of high-throughput, highly specific analysis is now dominated by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

LC-MS/MS offers several advantages, including the ability to measure multiple steroids simultaneously (multiplexing) in a small sample volume with minimal sample preparation compared to GC-MS. nih.gov This technology provides a dynamic and comprehensive picture of the steroid landscape. nih.gov Recent LC-MSn methodologies have been developed to quantify cortisol and a large panel of its metabolites, including this compound, from a single urine sample with high sensitivity and accuracy. consensus.appnih.gov These methods allow for the precise determination of free and conjugated steroid fractions, overcoming analytical problems associated with measuring single analytes. consensus.appnih.gov

These methodological advancements are enabling new research directions:

Elucidation of Mild Phenotypes: Advanced steroid profiling can help identify subtle metabolic disruptions that may be associated with conditions like primary hypertension or metabolic syndrome, which can be masked in "subclinical" presentations. nih.gov

Improved Disease Monitoring: The ability to generate detailed, patient-specific steroid "signatures" holds promise for better monitoring of treatment efficacy and disease recurrence in conditions like congenital adrenal hyperplasia and adrenocortical carcinoma. nih.gov

Discovery of New Metabolic Pathways: The enhanced sensitivity and resolution of modern mass spectrometry techniques facilitate the discovery and characterization of novel steroid metabolites, potentially revealing previously unknown aspects of steroid biology and their links to disease. nih.gov

As these analytical techniques become more accessible to clinical investigators, the application of comprehensive steroid profiling, including the measurement of this compound, is expected to expand, leading to new diagnostic strategies and a more profound understanding of human steroid biology. nih.gov

Q & A

Q. How can researchers reliably identify and quantify allotetrahydrocortisone in biological matrices such as urine?

Methodological Answer: Utilize liquid chromatography coupled with multistage mass spectrometry (LC-MSn), particularly in negative ion mode for enhanced sensitivity. For example, linear ion traps operating at MS3 or MS4 levels can differentiate this compound from structurally similar metabolites (e.g., tetrahydrocortisone, cortolone isomers) by leveraging fragmentation patterns . Sample preparation should include enzymatic deconjugation (e.g., β-glucuronidase treatment) to account for glucuronidated forms, which may constitute up to 100% of the analyte pool in urine .

Q. What are the primary metabolic pathways involving this compound, and how do they influence experimental design?

Methodological Answer: this compound is a reduced metabolite of cortisone, formed via 5α-reductase activity. Its metabolic fate includes glucuronidation at the C3 hydroxyl group, a reaction catalyzed by UDP-glucuronyl transferase. Experimental designs should incorporate:

Q. What analytical challenges arise when distinguishing this compound from its isomers in complex biological samples?

Methodological Answer: Key challenges include:

- Chromatographic co-elution of isomers (e.g., tetrahydrocortisone vs. This compound). Mitigate this using high-resolution columns (e.g., C18 with 1.7 µm particle size) and gradient elution protocols.

- Fragmentation ambiguity in MS. Resolve via MS3 experiments targeting unique fragment ions (e.g., m/z 327 for this compound vs. m/z 341 for tetrahydrocortisone) .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported glucuronidation rates of this compound across studies?

Methodological Answer: Discrepancies often stem from:

- Inter-laboratory variability in deconjugation efficiency. Standardize protocols using β-glucuronidase from E. coli with activity validation via spiked controls.

- Matrix effects (e.g., urine pH, ion suppression). Apply matrix-matched calibration curves and internal standards (e.g., 6α-methylprednisolone) .

- Population-specific differences in enzyme expression. Stratify cohorts by genetic polymorphisms (e.g., UGT2B7 variants) .

Q. What experimental strategies optimize the detection of low-abundance this compound in the presence of high-background glucocorticoids?

Methodological Answer:

- Immunoaffinity depletion : Use anti-cortisol/cortisone antibodies to remove dominant glucocorticoids prior to LC-MS analysis.

- Differential ionization : Exploit ESI-negative mode for this compound, which ionizes more efficiently than cortisol/cortisone in positive mode.

- Data-dependent acquisition (DDA) : Prioritize MS/MS triggers for m/z 363.2 → 327.2 transitions to enhance specificity .

Q. How do structural modifications (e.g., 5α vs. 5β reduction) impact the biological activity of this compound compared to related metabolites?

Methodological Answer:

- Receptor binding assays : Compare affinity for glucocorticoid/mineralocorticoid receptors using radiolabeled ligands (e.g., [³H]-aldosterone).

- Transcriptomic profiling : Quantify downstream gene expression (e.g., SGK1 for mineralocorticoid activity) in cell lines exposed to 5α- vs. 5β-reduced metabolites.

- Molecular docking : Model interactions using crystallographic data of ligand-receptor complexes (e.g., PDB ID: 3VHU) to identify steric or electronic effects of C5 stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.